molecular formula C15H12N2O B1195889 3-benzyl-1H-quinoxalin-2-one

3-benzyl-1H-quinoxalin-2-one

Cat. No. B1195889
M. Wt: 236.27 g/mol
InChI Key: XEVRCXXOIPCZGJ-UHFFFAOYSA-N
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Patent
US06916805B2

Procedure details

To (3S)-3-benzyl-3,4-dihydro-2(1H)-quinoxalinone (19) (4.66 g, 19.6 mmol) as a suspension in toluene (200 mL) was added DDQ (4.45 g, 1 equiv.) and the mixture stirred at room temperature overnight. The grey solid was collected by filtration and crystallized from ethanol/ water to afford the required compound (I10) (3.02 g, 65%).
Name
(3S)-3-benzyl-3,4-dihydro-2(1H)-quinoxalinone
Quantity
4.66 g
Type
reactant
Reaction Step One
Name
Quantity
4.45 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C@@H:8]1[NH:17][C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[NH:10][C:9]1=[O:18])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(C1C(=O)C(Cl)=C(Cl)C(=O)C=1C#N)#N>C1(C)C=CC=CC=1>[CH2:1]([C:8]1[C:9](=[O:18])[NH:10][C:11]2[C:16]([N:17]=1)=[CH:15][CH:14]=[CH:13][CH:12]=2)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
(3S)-3-benzyl-3,4-dihydro-2(1H)-quinoxalinone
Quantity
4.66 g
Type
reactant
Smiles
C(C1=CC=CC=C1)[C@H]1C(NC2=CC=CC=C2N1)=O
Name
Quantity
4.45 g
Type
reactant
Smiles
C(#N)C1=C(C(=O)C(=C(C1=O)Cl)Cl)C#N
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The grey solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
crystallized from ethanol/ water

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C1=CC=CC=C1)C=1C(NC2=CC=CC=C2N1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.